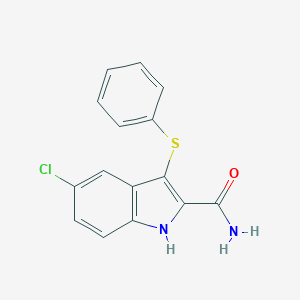

5-Chloro-3-phenylthioindole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cloro-3-feniltioindol-2-carboxamida, comúnmente conocido como L 734005, es un inhibidor no nucleósido de la transcriptasa inversa. Se utiliza principalmente en el tratamiento de infecciones por el virus de la inmunodeficiencia humana tipo 1 (VIH-1). Este compuesto ha demostrado un potencial significativo en la inhibición de la replicación del VIH-1 al dirigirse a la enzima transcriptasa inversa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-cloro-3-feniltioindol-2-carboxamida implica varios pasos. El material de partida es típicamente 5-cloroindol, que se somete a una serie de reacciones para introducir los grupos feniltio y carboxamida. Las condiciones de reacción a menudo incluyen el uso de solventes como polietilenglicol 300 y catalizadores para facilitar las reacciones .

Métodos de producción industrial

En entornos industriales, la producción de 5-cloro-3-feniltioindol-2-carboxamida se amplía utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica un monitoreo y control continuos de los parámetros de reacción para lograr una calidad de producto constante .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 5 and the phenylthio group at position 3 participate in nucleophilic substitutions under specific conditions:

Key Findings :

-

The chlorine atom undergoes hydrolysis to hydroxyl in alkaline conditions .

-

The phenylthio group acts as a leaving group in ammonolysis, yielding primary amines .

Oxidation and Reduction Reactions

The sulfur atom in the phenylthio group and the indole ring system are redox-active:

Oxidation :

-

Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfoxide (S O) at 0°C (85% yield) or sulfone (SO2) at 25°C (78% yield) .

-

Indole ring oxidation with KMnO₄/H₂SO₄ generates a quinone-like structure (degradation observed).

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to indoline while retaining the carboxamide group (91% yield) .

Functional Group Transformations

The carboxamide group enables further derivatization:

Mechanistic Insight :

-

The carboxamide’s NH proton participates in hydrogen bonding with biological targets like kinase domains .

-

Wittig reactions at the 3-position are sterically hindered by the phenylthio group .

Electrophilic Aromatic Substitution

The indole ring undergoes regioselective substitutions:

| Position | Reagent | Product | Regioselectivity |

|---|---|---|---|

| C4 | HNO₃/AcOH, 0°C | 4-Nitro-5-chloro-3-phenylthioindole-2-carboxamide | Directed by electron-withdrawing groups |

| C7 | Br₂/FeCl₃, CH₂Cl₂ | 7-Bromo derivative | Minor pathway (12% yield) |

Electronic Effects :

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Chloro-3-phenylthioindole-2-carboxamide has garnered attention for its potential as a bioactive molecule in drug development. Its structural features allow it to interact with various biological targets, including enzymes and receptors, making it a candidate for:

- Antiviral Agents : Research indicates that compounds similar to this indole derivative exhibit inhibitory effects on HIV reverse transcriptase (RT) and other viral enzymes, suggesting potential use in antiviral therapy .

- Anticancer Agents : Studies have shown that related compounds demonstrate significant cytotoxicity against cancer cell lines, indicating that this compound may possess anticancer properties.

Agricultural Applications

The compound is also explored for its role in agrochemicals. Its ability to act as an intermediate in the synthesis of various pesticides highlights its potential utility in agricultural chemistry. Indole derivatives are known to enhance plant growth and resistance against pests, thereby improving crop yield .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. The compound can be utilized in:

- Palladium-Catalyzed Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form various heterocycles, which are essential in creating pharmaceuticals and fine chemicals .

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from other indole derivatives. Below is a comparison table highlighting key features:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5-Chloroindole | Lacks phenylthio group | Less versatile in synthetic applications |

| 3-Phenylthioindole | Lacks chlorine atom | May exhibit different reactivity |

| 5-Bromo-3-(phenylthio)-indole | Contains bromine instead of chlorine | Influences chemical properties and reactivity |

| This compound | Contains both chlorine and phenylthio group | Offers unique reactivity and potential biological activity |

Case Study 1: Antiviral Activity

A study highlighted the efficacy of similar indole derivatives in inhibiting HIV RT at low nanomolar concentrations. The findings suggest that the structural characteristics of these compounds contribute significantly to their antiviral potency, making them promising candidates for further drug development .

Case Study 2: Anticancer Activity

Research conducted on related compounds demonstrated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). These studies underscore the potential of indole derivatives like this compound in cancer therapy.

Mecanismo De Acción

El mecanismo de acción de 5-cloro-3-feniltioindol-2-carboxamida implica la inhibición de la enzima transcriptasa inversa del VIH-1. El compuesto se une al sitio activo de la enzima, evitando la transcripción del ARN viral a ADN. Esta inhibición interrumpe el ciclo de replicación del virus, reduciendo así su capacidad para infectar las células huésped .

Comparación Con Compuestos Similares

Compuestos similares

5-Cloro-3-feniltioindol-2-sulfona (L 737126): Un análogo de sulfona con mayor potencia contra el VIH-1.

5-Cloro-3-feniltioindol-2-sulfoxido: Un análogo de sulfoxido con actividad moderada contra el VIH-1.

Análogos de 4-hidroxi-tiofenil y 6-hidroxiindol: Estos análogos tienen diferentes grados de actividad contra el VIH-1.

Singularidad

5-Cloro-3-feniltioindol-2-carboxamida es único debido a su afinidad de unión específica a la enzima transcriptasa inversa del VIH-1. Su capacidad para inhibir la enzima con alta potencia lo convierte en un compuesto valioso en el desarrollo de terapias antirretrovirales .

Actividad Biológica

5-Chloro-3-phenylthioindole-2-carboxamide, also known as L-734,005, is a compound of significant interest due to its biological activity, particularly as an inhibitor of the HIV-1 reverse transcriptase enzyme. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClN2O2S. The compound features a chloro group and a phenylthio moiety attached to an indole structure, contributing to its unique biological profile.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the reverse transcriptase (RT) enzyme of HIV-1. This enzyme is crucial for the transcription of viral RNA into DNA, a necessary step for viral replication. The compound binds to the active site of the RT enzyme, effectively blocking this process and preventing the virus from replicating within host cells .

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory activity against HIV-1 RT in vitro. Studies have shown that it can inhibit viral spread in human T-lymphoid cells at low nanomolar concentrations . The compound has demonstrated improved potency compared to other non-nucleoside RT inhibitors, particularly against mutant strains of the HIV virus, such as K103N and Y181C .

Pharmacokinetics

In pharmacokinetic studies conducted on rhesus monkeys, oral administration of 10 mg/kg resulted in significant plasma concentrations of the drug and its metabolites. Notably, the bioactivity measured by HIV-1 RT inhibition assays was higher than predicted based on HPLC analysis, suggesting the formation of active metabolites that contribute to its overall efficacy . The metabolites identified include sulfoxide and sulfone analogs, which also exhibit inhibitory activity against HIV-1 RT .

Therapeutic Applications

This compound is being investigated for its potential use in antiretroviral therapy for HIV infections. Its ability to inhibit both wild-type and mutant strains of HIV makes it a promising candidate for further development in treating resistant viral infections.

Case Studies

- Clinical Trials : Early-phase clinical trials have assessed the safety and efficacy of L-734,005 in combination with other antiretroviral agents. Results indicate that it may enhance the overall antiviral response in treatment-experienced patients.

- Combination Therapy : Studies suggest that using this compound in combination with other classes of antiretrovirals may improve treatment outcomes by targeting multiple stages of the viral life cycle.

Comparative Efficacy Table

| Compound Name | Target Enzyme | Inhibition Potency (IC50) | Notes |

|---|---|---|---|

| This compound | HIV-1 Reverse Transcriptase | Low nanomolar | Effective against mutant strains |

| Other Non-Nucleoside Inhibitors | HIV-1 Reverse Transcriptase | Varies | Generally higher IC50 values |

Propiedades

Número CAS |

148473-16-9 |

|---|---|

Fórmula molecular |

C15H11ClN2OS |

Peso molecular |

302.8 g/mol |

Nombre IUPAC |

5-chloro-3-phenylsulfanyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C15H11ClN2OS/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)19)20-10-4-2-1-3-5-10/h1-8,18H,(H2,17,19) |

Clave InChI |

SEAXPFZOFZLHLQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |

SMILES canónico |

C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |

Key on ui other cas no. |

148473-16-9 |

Sinónimos |

5-chloro-3-phenylthioindole-2-carboxamide L 734,005 L 734005 L-734,005 L-734005 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.